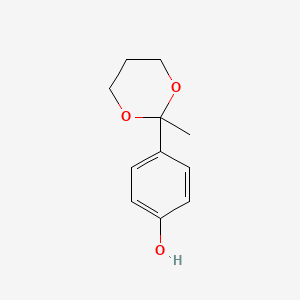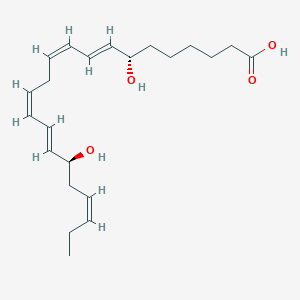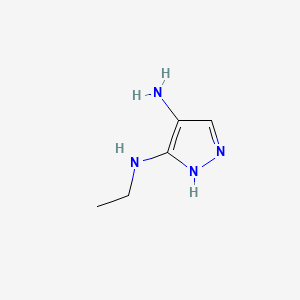
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester
概要
説明
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester is an organic compound with the molecular formula C15H18O5 It is known for its unique structure, which includes an acetyl group, a methoxy group, and a phenoxy group attached to a butanoic acid ethyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester typically involves the esterification of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)-butanoic Acid Ethyl Ester.
Reduction: 4-(4-Acetyl-2-methoxyphenoxy)-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The phenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
類似化合物との比較
Similar Compounds
Ethyl (2-methoxyphenoxy)acetate: Similar structure but lacks the acetyl group.
2-(4-acetyl-2-methoxyphenoxy)acetic acid: Similar structure but with a different ester group.
Uniqueness
4-(4-Acetyl-2-methoxyphenoxy)-butanoic Acid Ethyl Ester is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-15(17)6-5-9-20-13-8-7-12(11(2)16)10-14(13)18-3/h7-8,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVQFXWAOWFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733902 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174884-21-0 | |
| Record name | Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)





